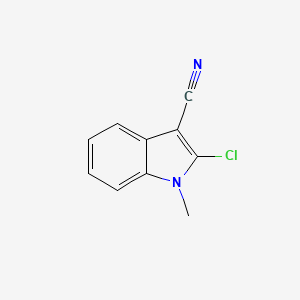

2-chloro-1-methyl-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methylindole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINNYTUWMWHWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Chloro 1 Methyl 1h Indole 3 Carbonitrile

Chemical Behavior of the Nitrile Group in 2-chloro-1-methyl-1H-indole-3-carbonitrile

Condensation and Cycloaddition Reactions Involving the Nitrile

The nitrile group at the C-3 position of the indole (B1671886) ring is a key functional group that can participate in various transformations, notably condensation and cycloaddition reactions. The electron-withdrawing nature of the nitrile group influences the reactivity of the indole ring and provides a site for the construction of new ring systems.

Condensation Reactions: While specific examples involving this compound are not extensively documented, the general reactivity of nitriles suggests potential for condensation. For instance, reactions with organometallic reagents followed by hydrolysis can convert the nitrile into a ketone, which can then undergo condensation. A plausible reaction involves the addition of an indolyl nucleophile to the nitrile, activated by a Lewis acid like phenyldichloroborane, to form a new C-C bond, ultimately leading to a ketone after workup. chemicalbook.com

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can act as a dipolarophile in [3+2] cycloaddition reactions. These reactions, typically involving 1,3-dipoles such as azides or nitrile oxides, provide a direct route to five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. Although the reactivity of the specific title compound in these reactions is not detailed, the principle is well-established for various nitrile-containing compounds.

Furthermore, the indole nucleus itself, particularly when substituted with a vinyl group, can act as a 4π component in dearomative (4+3) cycloaddition reactions with oxyallyl cations to form complex cyclohepta[b]indole structures. semanticscholar.orgnih.gov While the title compound lacks a vinyl group, this highlights the capacity of the indole core to participate in cycloadditions, suggesting that transformations of the nitrile or chloro groups could generate substrates for such reactions. For example, a Sonogashira coupling at the C-2 position could introduce an alkyne, which could then be partially reduced to a vinyl group, setting the stage for cycloaddition.

Transformations Involving the Chlorine Atom at C-2 of the Indole

The chlorine atom at the C-2 position is a versatile handle for introducing molecular diversity. Its reactivity is dominated by metal-catalyzed cross-coupling reactions and nucleophilic displacement, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The this compound is a suitable substrate for such transformations, allowing for the formation of C-C bonds at the C-2 position.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups. organic-chemistry.org For chloroindoles, specialized palladium precatalysts and ligands, such as XPhos Pd G2, are often employed to achieve high yields, even on substrates with free N-H groups. nih.govresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Ref |

| Arylboronic acid | Pd2(dba)3 / XPhos | K3PO4 | Dioxane/H2O | 2-Aryl-1-methyl-1H-indole-3-carbonitrile | nih.gov |

| Vinylboronic acid | Pd(OAc)2 / PCy3 | K3PO4 | Toluene | 2-Vinyl-1-methyl-1H-indole-3-carbonitrile | organic-chemistry.org |

| Alkylboronic acid | Pd(OAc)2 / SPhos | Cs2CO3 | 1,4-Dioxane | 2-Alkyl-1-methyl-1H-indole-3-carbonitrile | nih.gov |

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for synthesizing arylalkynes. libretexts.org The reaction can be performed under mild, often room-temperature, conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of the alkyne partner. nih.gov This method provides a direct route to 2-alkynyl-1-methyl-1H-indole-3-carbonitriles, which are valuable intermediates for further synthesis, including the construction of more complex heterocyclic systems. nih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Product | Ref |

| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | DMF | 2-(Phenylethynyl)-1-methyl-1H-indole-3-carbonitrile | nih.gov |

| Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 2-(Alkynyl)-1-methyl-1H-indole-3-carbonitrile | nih.gov |

| Propyne | Pd(PhCN)2Cl2 / P(t-Bu)3 | Cs2CO3 | Dioxane | 2-(Prop-1-yn-1-yl)-1-methyl-1H-indole-3-carbonitrile | organic-chemistry.org |

The chlorine atom at the C-2 position of the indole ring can be susceptible to nucleophilic substitution. The reactivity of the C-Cl bond is enhanced by the electron-withdrawing effect of the adjacent nitrile group at C-3 and the influence of the indole ring system itself. While direct SNAr (Nucleophilic Aromatic Substitution) on electron-rich heterocycles can be challenging, the electronic properties of the 2-chloro-3-cyanoindole scaffold make it a plausible substrate for such reactions.

Reactions with various nucleophiles, such as amines, alkoxides, or thiolates, could lead to the corresponding 2-substituted indole derivatives. For example, reaction with an amine like morpholine (B109124) in the presence of a base could yield 2-(morpholino)-1-methyl-1H-indole-3-carbonitrile. Such transformations have been reported for analogous systems like 2-bromobenzo[d]thiazoles. acs.org The synthesis of 2-substituted indole-3-carboxaldehydes from 1-methoxyindole-3-carboxaldehyde via nucleophilic substitution reactions further supports the feasibility of this approach on the indole nucleus. semanticscholar.org

Reactivity and Stability of the N-Methyl Group

The N-methyl group in 1-methylindoles is generally considered stable under a wide range of reaction conditions, including those used for cross-coupling and many nucleophilic substitution reactions. nih.gov This stability makes it a reliable protecting or modifying group during the functionalization of other parts of the indole ring.

However, the N-methyl group is not entirely inert and can participate in specific reactions. For instance, in the related N-methyl indoline (B122111) system, enzymatic carbene transfer has been shown to achieve C(sp³)–H functionalization of the methyl group itself. chemrxiv.org While this is an enzymatic process, it demonstrates the potential for the N-methyl protons to be reactive under certain catalytic conditions.

The N-methylation of indoles is a common synthetic step, often achieved using reagents like methyl iodide, dimethyl sulfate, or greener alternatives like dimethyl carbonate with a base. researchgate.netst-andrews.ac.uk The reverse reaction, N-demethylation, is more challenging but can be accomplished under specific, often harsh, conditions not typically encountered during other synthetic manipulations. The stability of the N-methyl group is also evident in reactions involving strong bases, such as n-butyllithium, which selectively deprotonate the C-2 position of N-methylindole without affecting the methyl group itself. acs.org This allows for functionalization at C-2 while the N-methyl group remains intact. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 1 Methyl 1h Indole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum provides information about the different types of protons in a molecule. For 2-chloro-1-methyl-1H-indole-3-carbonitrile, the spectrum is expected to show distinct signals for the aromatic protons on the fused benzene (B151609) ring and the protons of the N-methyl group.

The four aromatic protons (H-4, H-5, H-6, and H-7) are anticipated to resonate in the downfield region, typically between δ 7.2 and 7.8 ppm, characteristic of indole (B1671886) ring systems. The specific chemical shift and splitting pattern of each proton are influenced by its neighbors and the electronic effects of the substituents. The H-7 proton, being adjacent to the nitrogen-bearing carbon, often appears at the most downfield position.

The N-methyl group (N-CH₃) is expected to produce a sharp singlet in the upfield region. Based on the spectrum of the analogous compound 1-methyl-1H-indole-3-carbonitrile, which shows this signal at δ 3.85 ppm, a similar chemical shift is predicted for the title compound. rsc.org The electron-withdrawing effect of the adjacent 2-chloro substituent may cause a slight downfield shift of this signal.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4 | ~7.7 - 7.8 | d or dd |

| H-5 | ~7.3 - 7.5 | t or ddd |

| H-6 | ~7.3 - 7.5 | t or ddd |

| H-7 | ~7.5 - 7.6 | d or dd |

| N-CH₃ | ~3.8 - 3.9 | s |

| Predicted in a CDCl₃ solvent. (d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet) |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the electronic nature of each carbon atom. For this compound, ten distinct signals are expected.

Key predicted resonances include:

Nitrile Carbon (C≡N): This carbon typically appears in the δ 115-120 ppm range. The analog 1-methyl-1H-indole-3-carbonitrile shows this peak at δ 115.9 ppm. rsc.org

C-2: The carbon atom directly bonded to the electronegative chlorine atom is expected to be significantly deshielded, appearing far downfield.

C-3: The carbon to which the nitrile group is attached is characteristically found at a relatively upfield position for a quaternary carbon in this ring system, likely around δ 85-90 ppm. rsc.org

Aromatic Carbons: The six carbons of the fused benzene ring will appear in the typical aromatic region of δ 110-140 ppm.

N-Methyl Carbon (N-CH₃): This aliphatic carbon should resonate in the upfield region, predicted to be around δ 33-34 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡N | ~115 |

| C-2 | ~130-135 |

| C-3 | ~85-90 |

| C-3a | ~128 |

| C-4 | ~120-125 |

| C-5 | ~122-127 |

| C-6 | ~120-125 |

| C-7 | ~110 |

| C-7a | ~136 |

| N-CH₃ | ~33-34 |

| Predicted in a CDCl₃ solvent. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent aromatic protons. Cross-peaks would be expected between H-4/H-5, H-5/H-6, and H-6/H-7, confirming their sequential arrangement on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the assigned aromatic proton signals to their corresponding aromatic carbon signals and the N-CH₃ proton singlet to the N-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular puzzle. Key expected correlations would include:

The N-CH₃ protons showing correlations to C-2 and C-7a, confirming the position of the methyl group.

The H-4 proton showing correlations to C-3, C-5, and C-7a.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecular bonds. It is particularly effective for identifying the functional groups present in a molecule.

The FT-IR spectrum is used to identify characteristic bond vibrations. For this compound, the most prominent and diagnostic absorption would be from the nitrile group.

C≡N Stretch: A sharp, strong absorption band is predicted in the range of 2215-2230 cm⁻¹. The related compound 1-methyl-1H-indole-3-carbonitrile exhibits this band at 2217 cm⁻¹. rsc.org

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹.

Aromatic C=C Stretch: Several medium to strong bands are predicted in the 1450-1620 cm⁻¹ region, characteristic of the indole ring.

C-Cl Stretch: A band corresponding to the carbon-chlorine stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| C≡N Stretch (Nitrile) | 2215 - 2230 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Medium |

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that involve a significant change in polarizability result in strong Raman signals.

C≡N Stretch: The nitrile stretch is expected to be a very strong and sharp band in the Raman spectrum, confirming the FT-IR data.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the aromatic rings are typically strong in Raman spectra and would be expected in the 1550-1620 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretch is also Raman active and would be expected in the 600-800 cm⁻¹ range.

The combination of these spectroscopic techniques allows for a confident and detailed structural elucidation of this compound, providing a complete picture of its atomic connectivity and functional group composition.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. Through electron impact (EI) ionization, the molecule is fragmented, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio, providing a distinct fragmentation pattern that serves as a molecular fingerprint.

The molecular weight of this compound has been determined to be 190.63 g/mol . cymitquimica.com In its mass spectrum, the molecular ion peak (M⁺) is expected to appear at m/z 190. A crucial characteristic of chlorine-containing compounds is the presence of a significant M+2 peak due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.org Therefore, a peak at m/z 192 with an intensity of about one-third of the molecular ion peak at m/z 190 would be a definitive indicator of the presence of a single chlorine atom in the molecule. libretexts.org

The fragmentation of the indole ring and its substituents follows predictable pathways. Key fragmentation patterns for this compound would likely involve the loss of substituents from the parent molecule. Common fragmentation mechanisms for related organic compounds include the cleavage of bonds adjacent to functional groups and the loss of stable neutral molecules. libretexts.orgchemguide.co.uk

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Fragment Lost | Structure of Ion (Predicted) | Notes |

|---|---|---|---|

| 190/192 | - | [C₁₀H₇ClN₂]⁺ | Molecular ion peak (M⁺) and M+2 peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 175 | •CH₃ | [M - CH₃]⁺ | Loss of the N-methyl group. |

| 155 | •Cl | [M - Cl]⁺ | Loss of the chlorine atom. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The indole ring system, which forms the core of this compound, is a strong chromophore that absorbs ultraviolet light. The absorption of UV radiation excites electrons from lower-energy molecular orbitals to higher-energy ones, primarily through π → π* transitions within the aromatic system.

The UV-Vis spectrum of indole and its derivatives typically displays two main absorption bands. researchgate.netresearchgate.net These correspond to transitions to the ¹Lₐ and ¹Lₑ excited states of the indole ring. For indole-3-acetic acid, distinct maxima are observed, and similar patterns are expected for this compound, with slight shifts in wavelength (λₘₐₓ) and molar absorptivity due to the influence of the chloro, methyl, and carbonitrile substituents. These substituents can act as auxochromes, modifying the absorption characteristics of the parent indole chromophore.

Table 2: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Approximate Wavelength (λₘₐₓ) | Electronic Transition Type | Chromophore |

|---|---|---|---|

| Band I | ~270-290 nm | π → π* | Indole Ring System |

Purity Assessment Methodologies (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal method for assessing the purity of this compound. Reversed-phase HPLC is commonly employed for the analysis of moderately polar organic compounds like indole derivatives.

In a typical reversed-phase HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (such as C18) propelled by a polar mobile phase. unodc.org The separation is based on the differential partitioning of the compound and any impurities between the two phases. Purity is generally determined by calculating the area percentage of the main peak in the chromatogram relative to the total area of all detected peaks. For high-purity reference standards, purities often exceed 97.5%. google.com

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV-Vis Detector set at a λₘₐₓ of the compound (e.g., 280 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Quantification | Peak area percentage |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid |

| Acetonitrile |

Computational and Theoretical Investigations of 2 Chloro 1 Methyl 1h Indole 3 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, used to predict the properties of molecules with high accuracy.

Simulation of Spectroscopic Properties

Computational methods are also employed to predict and interpret spectroscopic data, aiding in the characterization of compounds.

UV-Vis Spectral Predictions and Electronic Transitions

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. For 2-chloro-1-methyl-1H-indole-3-carbonitrile, TD-DFT calculations can elucidate the electronic transitions that give rise to its characteristic absorption bands.

The UV-Vis spectrum of the indole (B1671886) chromophore is typically characterized by two main absorption bands in the near-UV region. The first, appearing at lower energy (longer wavelength), is often referred to as the ¹Lb band, and the second, at higher energy (shorter wavelength), is the ¹La band. These arise from π → π* transitions within the aromatic system. The substitution pattern on the indole ring in this compound is expected to modulate the energies of these transitions.

The chlorine atom at the 2-position, being an electron-withdrawing group through induction but a weak π-donor through resonance, and the electron-withdrawing carbonitrile group at the 3-position, are predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The methyl group at the 1-position is likely to have a minor electronic effect but can influence the molecule's conformation.

A hypothetical TD-DFT calculation could yield the following predicted absorption maxima (λmax), oscillator strengths (f), and major contributing electronic transitions.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition | Character |

|---|---|---|---|

| 295 | 0.15 | HOMO → LUMO | π → π |

| 260 | 0.45 | HOMO-1 → LUMO | π → π |

| 220 | 0.60 | HOMO → LUMO+1 | π → π* |

This table presents hypothetical data for illustrative purposes, based on typical values for substituted indoles.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key players in these electronic transitions. For this compound, the HOMO is expected to be localized primarily on the indole ring, while the LUMO would likely have significant contributions from the electron-withdrawing carbonitrile group. The energy gap between these frontier molecular orbitals is a critical determinant of the molecule's electronic properties and reactivity.

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational modeling provides invaluable insights into the reactivity of a molecule and the mechanisms of its transformations. For this compound, such studies can predict reactive sites and elucidate the energetics of potential reaction pathways.

Transition State Analysis and Reaction Pathway Elucidation

Transition state theory is a cornerstone of computational reaction chemistry. By locating and characterizing the transition state (TS) structures for a given reaction, chemists can understand the energy barriers and feasibility of different pathways. For instance, nucleophilic aromatic substitution at the C2-chloro position is a plausible reaction for this molecule. Computational analysis would involve modeling the approach of a nucleophile, locating the Meisenheimer-like intermediate, and identifying the transition state for the departure of the chloride ion. The calculated energy of this transition state would provide a quantitative measure of the reaction's activation energy.

Similarly, reactions involving the carbonitrile group, such as hydrolysis or reduction, can be computationally modeled. By mapping the potential energy surface for these transformations, the most favorable reaction pathways can be identified.

Thermochemical and Kinetic Studies of Transformations

Computational thermochemistry allows for the calculation of key thermodynamic and kinetic parameters. For a given transformation of this compound, density functional theory (DFT) calculations can be used to determine the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

For example, in a hypothetical nucleophilic substitution reaction, the following thermochemical data could be predicted:

| Parameter | Calculated Value (kJ/mol) | Interpretation |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | 85 | Energy barrier to be overcome |

| ΔG‡ (Gibbs Free Energy of Activation) | 105 | Spontaneity of reaching the transition state |

| ΔHrxn (Enthalpy of Reaction) | -40 | Exothermic reaction |

| ΔGrxn (Gibbs Free Energy of Reaction) | -55 | Spontaneous reaction |

This table presents hypothetical data for illustrative purposes.

These calculated values are instrumental in predicting reaction rates and equilibrium positions. Kinetic studies, informed by the calculated activation energies, can help in understanding how temperature and other conditions affect the reaction speed.

Non-Covalent Interactions and Molecular Dynamics Simulations

Non-covalent interactions play a pivotal role in determining the condensed-phase behavior of molecules, including their crystal packing and interactions with biological macromolecules. For this compound, several types of non-covalent interactions are anticipated.

The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) that can interact with nucleophiles. The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems. The nitrogen atom of the carbonitrile group can act as a hydrogen bond acceptor.

Molecular dynamics (MD) simulations can provide a dynamic picture of these interactions. By simulating a system of multiple this compound molecules over time, MD can reveal preferred intermolecular orientations and the stability of different dimeric or aggregated structures. These simulations rely on force fields that describe the potential energy of the system as a function of atomic coordinates.

Analysis of the radial distribution functions from an MD simulation can quantify the likelihood of finding certain atoms or functional groups at a particular distance from each other, providing clear evidence for specific non-covalent interactions. For example, a peak in the radial distribution function between the chlorine atom of one molecule and the nitrogen atom of the carbonitrile group of another would suggest the presence of significant halogen bonding.

Derivatives of 2 Chloro 1 Methyl 1h Indole 3 Carbonitrile and Structure Property Relationship Studies

Design and Synthesis of Novel Analogs and Homologs

The generation of novel analogs from the parent compound involves targeted chemical reactions at its three primary functional regions: the indole (B1671886) core, the nitrile group, and the N-methyl group.

The benzene (B151609) ring of the indole core is amenable to various substitution reactions, allowing for the introduction of additional functional groups that can significantly alter the molecule's properties. Electrophilic substitution reactions are common for introducing substituents onto the aromatic ring of indoles. For instance, halogenation can be achieved to introduce bromine or additional chlorine atoms at positions such as C5 or C7. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful methods for creating carbon-carbon bonds, enabling the attachment of a wide array of aryl or alkyl groups to the indole skeleton. mdpi.com

These modifications can be strategically employed to modulate factors like lipophilicity, electronic distribution, and steric profile, which in turn influence the molecule's reactivity and interaction with biological targets.

| Position of Modification | Type of Substituent Added | Potential Synthetic Method | Example Derivative Class |

|---|---|---|---|

| C5 | -Br (Bromo) | Electrophilic Bromination (e.g., with NBS) | 5-bromo-2-chloro-1-methyl-1H-indole-3-carbonitrile |

| C6 | -Cl (Chloro) | Electrophilic Chlorination (e.g., with NCS) | 2,6-dichloro-1-methyl-1H-indole-3-carbonitrile |

| C7 | -CH3 (Methyl) | Friedel-Crafts Alkylation | 2-chloro-1,7-dimethyl-1H-indole-3-carbonitrile |

| C5 | -Phenyl | Suzuki Cross-Coupling | 2-chloro-1-methyl-5-phenyl-1H-indole-3-carbonitrile |

The nitrile (-C≡N) group is a versatile functional handle that can be transformed into a variety of other chemical moieties. This chemical versatility allows for the introduction of groups with different electronic and hydrogen-bonding capabilities. For example, hydrolysis of the nitrile under acidic or basic conditions can yield a carboxamide (-CONH₂) or a carboxylic acid (-COOH). nih.gov Reduction of the nitrile group, for instance using lithium aluminum hydride or catalytic hydrogenation, can produce a primary amine (-CH₂NH₂). nih.gov These transformations allow for significant changes in the polarity and reactivity of the C3-substituent.

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Product Class |

|---|---|---|---|

| -C≡N (Nitrile) | H₃O⁺ or OH⁻, Heat | -COOH (Carboxylic Acid) | 2-chloro-1-methyl-1H-indole-3-carboxylic acid |

| -C≡N (Nitrile) | H₂O₂, base | -CONH₂ (Carboxamide) | 2-chloro-1-methyl-1H-indole-3-carboxamide |

| -C≡N (Nitrile) | LiAlH₄ or H₂/Catalyst | -CH₂NH₂ (Aminomethyl) | (2-chloro-1-methyl-1H-indol-3-yl)methanamine |

| -C≡N (Nitrile) | NaN₃, NH₄Cl | -CN₄H (Tetrazole) | 5-(2-chloro-1-methyl-1H-indol-3-yl)-1H-tetrazole |

Strategies for Chemical Library Generation Based on the 2-chloro-1-methyl-1H-indole-3-carbonitrile Scaffold

The this compound structure is an ideal scaffold for the generation of chemical libraries, which are large collections of related compounds used in high-throughput screening for drug discovery and materials science. nih.gov The strategy involves a combinatorial approach, where the synthetic modifications described in section 6.1 are applied systematically.

A typical library synthesis would start with the core scaffold and then diversify it at its key positions. For example:

Scaffold Preparation: Synthesis of a core indole precursor, often with a reactive handle (like an iodine or bromine atom) on the benzene ring.

Parallel Synthesis: The core scaffold is distributed into multiple reaction vessels.

Diversification:

At the Benzene Ring: A variety of boronic acids could be used in parallel Suzuki coupling reactions to introduce diverse aryl and heteroaryl groups at a specific position (e.g., C5). mdpi.com

At the Nitrile Group: A subset of the library could undergo parallel hydrolysis to create the corresponding carboxylic acids, while another subset undergoes reduction to form amines.

At the Nitrogen: If starting from an N-H precursor, a range of alkyl and benzyl (B1604629) halides can be used to introduce different substituents at the N1 position. nih.gov

This matrix-like approach allows for the rapid creation of hundreds or thousands of unique, but structurally related, compounds from a single, versatile scaffold. nih.gov

Structure-Property Relationship (SPR) Studies in Related Indole-3-carbonitriles

The nature and position of a halogen substituent on the indole ring have a profound effect on the molecule's chemical reactivity. This is due to the interplay of bond strength, electronegativity, and the halogen's ability to act as a leaving group.

Influence of Halogen Type (Cl vs. Br vs. I): The reactivity of haloindoles in nucleophilic substitution and cross-coupling reactions is highly dependent on the identity of the halogen. The carbon-halogen bond strength decreases down the group: C-Cl > C-Br > C-I. quora.com Consequently, iodoindoles are generally the most reactive in reactions where the halogen acts as a leaving group, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). nih.govmdpi.com Bromoindoles are also highly useful and often provide a good balance of reactivity and stability. Chloroindoles are the least reactive of the three. nih.gov

In some cases, the reaction mechanism can change depending on the halogen. For instance, in reactions with certain nucleophiles, bromo- and iodoindoles may be more susceptible to a halophilic attack, where the nucleophile attacks the halogen atom itself, leading to reduction of the C3 position. nih.gov In contrast, the stronger C-Cl bond makes chloroindoles less prone to this side reaction, favoring direct nucleophilic substitution at the carbon atom. nih.gov

Impact of Nitrile Group Modifications on Molecular Electronic Properties

The nitrile (-C≡N) group at the C3 position of this compound is a powerful modulator of the molecule's electronic profile. As a potent electron-withdrawing group, both through resonance and inductive effects, it significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) and polarizes the indole scaffold. Strategic chemical modifications of this group can systematically tune the electronic and photophysical properties of the resulting derivatives.

Key modifications include reduction and hydrolysis, which fundamentally alter the electronic nature of the substituent at the C3 position.

Reduction to an Aminomethyl Group: The conversion of the nitrile to a primary amine via reduction, for instance with lithium aluminum hydride, represents a complete reversal of electronic character. researchgate.net The resulting 3-(aminomethyl)-2-chloro-1-methyl-1H-indole features a -CH₂NH₂ group, which is electron-donating. This transformation from a strong π-acceptor to a group with a nitrogen lone pair drastically alters the electronic landscape. The introduction of the amine is expected to raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap and causing a shift in the molecule's absorption and emission spectra.

Hydrolysis to Carboxamide and Carboxylic Acid: The hydrolysis of the nitrile group proceeds in stages, first yielding a carboxamide (-CONH₂) and subsequently a carboxylic acid (-COOH). wikipedia.org Each of these functional groups possesses distinct electronic properties. The carboxamide group is still electron-withdrawing, but less so than the nitrile. Further hydrolysis to a carboxylic acid introduces a group whose electronic influence can be pH-dependent; the protonated acid is electron-withdrawing, while the deprotonated carboxylate (-COO⁻) is electron-donating. These modifications allow for fine-tuning of the indole's electron density and its potential as a building block in materials science, where such properties are crucial. researchgate.net

The electronic transition energies and, consequently, the spectroscopic properties of indole derivatives are highly sensitive to the electronic nature of their substituents. nih.gov By modifying the C3-nitrile, it is possible to engineer derivatives with tailored electronic behaviors for various applications.

| Functional Group at C3 | Chemical Transformation | Electronic Effect | Predicted Impact on Molecular Electronic Properties |

|---|---|---|---|

| -C≡N (Nitrile) | Parent Compound | Strongly Electron-Withdrawing (π-acceptor) | Low HOMO/LUMO levels; significant polarization of the indole ring. |

| -CH₂NH₂ (Aminomethyl) | Reduction | Electron-Donating (σ-withdrawing, n-donating) | Raises HOMO energy; reduces HOMO-LUMO gap; enhances electron density on the indole core. |

| -C(O)NH₂ (Carboxamide) | Partial Hydrolysis | Moderately Electron-Withdrawing | Intermediate electronic profile between nitrile and carboxylic acid. |

| -C(O)OH (Carboxylic Acid) | Full Hydrolysis | Electron-Withdrawing (pH-dependent) | Allows for pH-switchable electronic properties (carboxylate form is donating). |

Mechanistic Studies of Reactions Involving 2 Chloro 1 Methyl 1h Indole 3 Carbonitrile

Investigation of Electrophilic Substitution Mechanisms

The indole (B1671886) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). The general mechanism for SEAr reactions proceeds through a three-step sequence: byjus.com

Generation of an Electrophile : A strong electrophile is typically generated in situ, often with the aid of a catalyst. byjus.com

Formation of a Carbocation Intermediate : The π-electron system of the indole ring attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.com

Removal of a Proton : A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. byjus.com

Elucidation of Nucleophilic Reaction Pathways

The presence of a chlorine atom at the electron-deficient C-2 position, coupled with the electron-withdrawing nitrile group at C-3, makes 2-chloro-1-methyl-1H-indole-3-carbonitrile a candidate for nucleophilic aromatic substitution (SNAr). This pathway is particularly viable for halo-heterocycles. Studies on analogous compounds, such as 1-acetyl-2-chloro-3-iminoindoline, have demonstrated that the C-2 chlorine atom is readily displaced by various nucleophiles, including amines and thiols. researchgate.net

The SNAr mechanism is generally a two-step process:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. The electron-withdrawing cyano group at the adjacent C-3 position is crucial for stabilizing the negative charge of this intermediate.

Departure of the Leaving Group : The aromaticity of the indole ring is restored upon the elimination of the chloride ion.

Research on similar 3-halogenated indoles indicates that for chloroindoles, the SNAr pathway is generally preferred over competing mechanisms like halophilic attack, which is more common for bromo- and iodo-derivatives due to the higher C-Cl bond energy. mdpi.com

Mechanistic Pathways of Metal-Catalyzed Transformations (e.g., Cross-Couplings)

The C-Cl bond at the C-2 position of the indole ring is a suitable handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Stille couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-2 position of indoles is generally the most reactive site for such transformations. baranlab.org

The catalytic cycle for palladium-catalyzed cross-coupling reactions, for instance a Suzuki coupling, typically involves three fundamental steps:

Oxidative Addition : A low-valent palladium(0) complex inserts into the carbon-chlorine bond of the indole, forming a new organopalladium(II) species. This is often the rate-determining step of the cycle.

Transmetalation : The organopalladium(II) complex reacts with an organoboron reagent (in the case of Suzuki coupling) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.comyoutube.com

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | Pd(0) catalyst inserts into the C-Cl bond of this compound. | Pd(0) → Pd(II) |

| Transmetalation | An organic group (R') from an organoboron compound (R'-B(OH)₂) replaces the chloride on the Pd(II) complex. | No Change (Stays Pd(II)) |

| Reductive Elimination | The indole and the R' group are eliminated from the palladium, forming the C-C bond and regenerating the catalyst. | Pd(II) → Pd(0) |

Role of Lewis Acids and Other Catalysts in Reaction Selectivity and Efficiency

Lewis acids and other catalysts can play a significant role in modulating the reactivity, selectivity, and efficiency of reactions involving this compound. wikipedia.org

In the context of electrophilic substitution , Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are essential catalysts. byjus.com They function by coordinating with the attacking electrophilic reagent, which polarizes it and increases its electrophilicity, thereby accelerating the rate of attack on the indole ring. libretexts.org

For nucleophilic reactions , while not as common, a Lewis acid could potentially coordinate to the nitrogen atom of the C-3 nitrile group. This coordination would enhance the electron-withdrawing nature of the nitrile, further polarizing the C-2 position and making it more susceptible to nucleophilic attack. This could lead to increased reaction rates and potentially influence selectivity in competitive reaction environments.

Furthermore, in Friedel-Crafts type reactions, Lewis acids are fundamental for generating the acylium or alkyl carbocation electrophiles from acyl halides or alkyl halides, respectively. wikipedia.org

| Reaction Type | Role of Lewis Acid | Example |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Friedel-Crafts) | Activates the electrophile by forming a more reactive species. | AlCl₃ reacts with an acyl chloride (RCOCl) to form a highly electrophilic acylium ion (RCO⁺). |

| Nucleophilic Aromatic Substitution | Potentially activates the substrate by coordinating to an electron-withdrawing group (e.g., nitrile). | A Lewis acid coordinating to the nitrile nitrogen of the title compound, increasing the electrophilicity of the C-2 carbon. |

Kinetic and Thermodynamic Aspects of Chemical Transformations

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented, mechanistic pathways can be inferred from studies on analogous systems.

Nucleophilic aromatic substitution reactions involving chloro-heterocycles typically exhibit second-order kinetics, being first-order with respect to both the substrate and the nucleophile. zenodo.orgresearchgate.net The rate of reaction would be highly dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. A proposed rate law for an SNAr reaction would be:

Rate = k[this compound][Nucleophile]

The thermodynamics of the reaction are governed by the relative stability of reactants and products. The formation of a more stable, delocalized aromatic system in the product drives the reaction forward. The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the transition state. For a bimolecular SNAr or cross-coupling reaction, a highly ordered transition state is expected, which would correspond to a negative entropy of activation. researchgate.net Computational chemistry serves as a powerful tool to model these transformations, allowing for the calculation of the energies of intermediates and transition states, thereby elucidating the most favorable reaction pathways.

Applications of 2 Chloro 1 Methyl 1h Indole 3 Carbonitrile in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The ortho-positioning of a leaving group (chloride) and a nitrile function makes 2-chloro-1-methyl-1H-indole-3-carbonitrile a prime candidate for cyclocondensation reactions to form fused heterocyclic systems.

While specific examples utilizing this compound for the synthesis of fused pyridines or tetrazolopyrimidines are not extensively documented in the literature, its structural motif is highly analogous to other ortho-halonitriles that readily undergo annulation to form fused pyrimidine systems. The reaction with binucleophiles like guanidine or amidines is a well-established strategy for constructing pyrimidine rings.

Based on this analogous reactivity, this compound is a highly suitable precursor for the synthesis of indole[2,3-d]pyrimidines. The proposed reaction mechanism involves the initial nucleophilic attack of a nitrogen atom from the binucleophile (e.g., guanidine) at the electrophilic C2 carbon of the indole (B1671886) ring, displacing the chloride ion. The second nitrogen atom of the nucleophile would then attack the carbon of the nitrile group, leading to an intramolecular cyclization to form the fused pyrimidine ring. This reaction would yield a 4-amino-1-methyl-1H-indole[2,3-d]pyrimidine scaffold, a core structure of interest in medicinal chemistry.

This synthetic approach is a powerful method for creating complex, nitrogen-rich heterocyclic compounds from simple starting materials. researchgate.netresearchgate.net

Table 1: Plausible Synthesis of Indole[2,3-d]pyrimidine Derivatives

| Reactant A | Reactant B | Proposed Product | Heterocyclic System |

|---|---|---|---|

| This compound | Guanidine | 4-Amino-1-methyl-1H-indole[2,3-d]pyrimidine | Pyrimidine |

| This compound | Acetamidine | 4-Amino-2,1-dimethyl-1H-indole[2,3-d]pyrimidine | Pyrimidine |

Information regarding the specific use of this compound in the formation of polycyclic indole derivatives through methods such as cycloaddition is not extensively available in the current literature. General methods for synthesizing polycyclic fused indoline (B122111) scaffolds often involve cycloaddition reactions with different indole precursors. acs.org

Precursor for Advanced Organic Materials

The application of this compound as a direct precursor for advanced organic materials has not been detailed in the reviewed scientific literature.

Role as a Versatile Synthetic Intermediate for Functional Molecules

While this compound is structurally suited to be a versatile intermediate, specific, documented pathways demonstrating its conversion into a wide range of functional molecules are not broadly reported.

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

Research into the reactivity of the closely related analogue, 2-chloro-1-alkyl-1H-indole-3-carbaldehydes, has revealed novel and unexpected synthetic pathways that highlight the unique reactivity of this class of compounds. clockss.org Instead of undergoing a typical Knoevenagel condensation with active methylene compounds where the C2-chloro substituent is retained, these indole derivatives can participate in a more complex reaction cascade.

When 2-chloro-1-methyl-1H-indole-3-carbaldehyde is reacted with barbituric acids or 5-methyl-2-phenyl-2,4-dihydropyrazol-3-one, the reaction proceeds through an initial condensation followed by a conjugate addition of water and subsequent elimination of hydrogen chloride. clockss.org This sequence results in a rearrangement and the formation of novel indolin-2-one derivatives, which contain an eight-membered pseudo-cycle stabilized by an unusually short intramolecular hydrogen bond. clockss.org

This discovery demonstrates a novel synthetic methodology where the 2-chloro-indole scaffold does not act as a simple stable backbone but rather as a reactive intermediate that undergoes significant structural transformation. This unique reactivity opens up new avenues for the synthesis of complex, non-traditional indole-based heterocyclic systems.

Table 2: Reaction of 2-chloro-1-methyl-1H-indole-3-carbaldehyde with Active Methylene Compounds

| Reactant A | Reactant B | Product Type | Key Transformation |

|---|---|---|---|

| 2-chloro-1-methyl-1H-indole-3-carbaldehyde | 1,3-Dimethylbarbituric acid | Indolin-2-one derivative | Rearrangement with HCl elimination |

This reactivity underscores the potential of this compound and its analogues to be employed in the development of new synthetic strategies beyond simple substitution or condensation reactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-1-methyl-1H-indole-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via chlorination of 1-methylindole-3-carbonitrile using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under reflux. Optimization involves controlling temperature (60–80°C), solvent choice (e.g., anhydrous dichloromethane), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yield improvements (from ~50% to 70–80%) are achievable by introducing catalytic Lewis acids like AlCl₃ .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- NMR : ¹H/¹³C NMR identifies characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl group at δ 3.8 ppm, and nitrile carbon at ~115 ppm).

- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C3-Cl bond length ~1.73 Å) and dihedral angles between indole and substituents. SHELX software is commonly used for refinement .

- HRMS : Exact mass verification (calc. for C₁₀H₇ClN₂: 206.0245) ensures molecular integrity .

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Methodological Answer : Challenges include removing unreacted precursors (e.g., 1-methylindole derivatives) and chlorination byproducts. Solutions:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities.

- TLC monitoring : Hexane:ethyl acetate (3:1) with UV visualization at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group at C2 activates the nitrile at C3 for nucleophilic additions but may sterically hinder Suzuki-Miyaura couplings. Computational modeling (DFT, Gaussian 09) predicts electrophilic regions, guiding catalyst selection (e.g., Pd(PPh₃)₄ for aryl boronic acids). Experimental validation shows coupling yields drop by 15–20% compared to non-chlorinated analogs, requiring higher catalyst loading (5 mol%) .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) arise from assay conditions (e.g., ATP concentration, buffer pH). Standardization using reference inhibitors (e.g., staurosporine) and dose-response curves (3–5 replicates) improves reproducibility. Molecular docking (MOE software) identifies binding pose variations due to methyl group rotation, explaining activity differences across studies .

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound under varying pH conditions?

- Methodological Answer : Single-crystal X-ray analysis at pH 4–10 reveals protonation states. At pH <7, the indole NH remains non-ionized (confirmed by N-H···O hydrogen bonds). At pH >8, deprotonation occurs, altering packing motifs (e.g., π-π stacking vs. ionic interactions). SHELXL refinement with anisotropic displacement parameters quantifies bond-length changes (Δ ~0.05 Å) .

Q. What strategies mitigate degradation of this compound in long-term stability studies?

- Methodological Answer : Degradation pathways (hydrolysis of nitrile to amide) are minimized by:

- Storage : Argon atmosphere at -20°C in amber vials.

- Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) inhibits radical-mediated breakdown.

- Analytical monitoring : UPLC-PDA at 220 nm tracks degradation products monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.